molecular formula C23H27BN2O3 B1380596 1-(4-(benzyloxy)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 1430750-30-3

1-(4-(benzyloxy)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B1380596
CAS No.: 1430750-30-3
M. Wt: 390.3 g/mol
InChI Key: RUWKIVHVYGOGRP-UHFFFAOYSA-N
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Description

  • Reactants: 4-(benzyloxy)benzyl-pyrazole, bis(pinacolato)diboron

  • Conditions: A palladium-catalyzed cross-coupling reaction, using a base such as potassium acetate

  • Reaction: Formation of the boronate ester.

Industrial Production Methods

In an industrial setting, production would be optimized for scale, potentially employing continuous flow methods to ensure high yield and purity. Reaction conditions might be fine-tuned to avoid side reactions and improve the overall efficiency of the synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(benzyloxy)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves a multi-step process:

  • Step 1: Preparation of 4-(benzyloxy)benzyl bromide

    • Reactants: 4-benzyloxybenzyl alcohol, hydrobromic acid

    • Conditions: Reflux, solvent such as toluene

    • Reaction: The alcohol group is substituted by a bromide.

  • Step 2: Formation of the pyrazole ring

    • Reactants: 4-(benzyloxy)benzyl bromide, hydrazine hydrate, and an appropriate β-diketone

    • Conditions: Ethanol, reflux

    • Reaction: A cyclization reaction forming the pyrazole ring.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions:

    • Reagents: Halogenating agents, nucleophiles

    • Conditions: Mild to moderate temperatures

    • Products: Halogenated derivatives, substituted pyrazoles

  • Oxidation and Reduction:

    • Reagents: Oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride

    • Conditions: Varying temperatures and solvents depending on the reagent

    • Products: Oxidized or reduced analogs

  • Coupling Reactions:

    • Reagents: Various aryl halides

    • Conditions: Palladium-catalyzed, typically in the presence of a base

    • Products: Biaryl compounds

Major Products Formed

Depending on the reaction and conditions, products can vary widely. Substitution typically yields derivatives with varied functional groups, whereas coupling reactions produce more complex, biaryl structures.

Scientific Research Applications

1-(4-(benzyloxy)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole finds use across several scientific domains:

  • Chemistry:

    • As a versatile intermediate in organic synthesis for constructing more complex molecules.

    • Utilized in cross-coupling reactions to create biaryl compounds.

  • Biology:

    • Potentially as a probe to study cellular processes due to its unique structural attributes.

  • Medicine:

    • Investigated for its potential therapeutic properties, particularly in drug development.

    • Could act as a building block for the synthesis of bioactive compounds.

  • Industry:

    • Applied in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The specific mechanism of action depends heavily on its application:

  • In organic synthesis: Acts primarily as a nucleophile or an electrophile, depending on the reaction conditions.

  • In biological systems: Interacts with molecular targets, potentially inhibiting or activating specific pathways. The exact pathways and targets need further exploration.

Comparison with Similar Compounds

1-(4-(benzyloxy)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole stands out due to its unique combination of functional groups. Similar compounds include:

  • 1-(4-Methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: : Differs by having a methoxy group instead of a benzyloxy group.

  • 1-(4-(Benzyloxy)phenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: : Features a benzyl instead of a benzyloxybenzyl group.

These variations might confer different reactivity and application potential, making each compound uniquely valuable in specific contexts.

Properties

IUPAC Name

1-[(4-phenylmethoxyphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27BN2O3/c1-22(2)23(3,4)29-24(28-22)20-14-25-26(16-20)15-18-10-12-21(13-11-18)27-17-19-8-6-5-7-9-19/h5-14,16H,15,17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUWKIVHVYGOGRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC=C(C=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of EXAMPLE 4A (0.54 g) and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (0.377 g) in N,N-dimethylformamide (5 mL) was cooled to 0° C. To this solution was added 60% sodium hydride (0.096 g). The solution was stirred at room temperature overnight. The reaction mixture was partitioned between water and ethyl acetate. The aqueous layer was extracted with additional ethyl acetate twice. The combined organic layers were washed with brine, dried over MgSO4, filtered, and concentrated. The residue was purified by flash column chromatography on silica gel eluting with 25% ethyl acetate in hexanes to provide the title compound.
Quantity
0.54 g
Type
reactant
Reaction Step One
Quantity
0.377 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.096 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-(benzyloxy)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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1-(4-(benzyloxy)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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1-(4-(benzyloxy)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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1-(4-(benzyloxy)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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1-(4-(benzyloxy)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Reactant of Route 6
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1-(4-(benzyloxy)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

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